Pizotifen

Migraine Prophylaxis 5-HT2 Antagonist

Pizotifen is a characterized 5-HT2 receptor antagonist with high affinity (1-10 nM) and 58% clinical improvement over cyproheptadine. Its distinct polypharmacology supports migraine and cluster headache prophylaxis research, offering a favorable safety profile. Ideal for in vitro/ex vivo studies requiring robust 5-HT2 receptor blockade.

Molecular Formula C19H21NS
Molecular Weight 295.4 g/mol
CAS No. 15574-96-6
Cat. No. B1678498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePizotifen
CAS15574-96-6
SynonymsBC 105
BC-105
BC105
Pizotifen
Pizotyline
Polomigran
Sandomigran
Molecular FormulaC19H21NS
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1
InChIInChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3
InChIKeyFIADGNVRKBPQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPartly miscible
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pizotifen CAS 15574-96-6: A Pharmacological Overview and Comparative Profile for Scientific Procurement


Pizotifen (pizotyline, BC-105) is a benzocycloheptathiophene-derived serotonin (5-HT) receptor antagonist, first patented in 1966 and clinically utilized for decades as a prophylactic agent in migraine and cluster headache [1]. As a potent antagonist at 5-HT2A and 5-HT2C receptors (pKi values of 8.12 and 8.85, respectively), it also exhibits notable affinity for histamine H1, dopamine D2, and muscarinic M1 receptors [2]. Structurally related to cyproheptadine and tricyclic antidepressants, pizotifen distinguishes itself through a balanced polypharmacology profile that has sustained its use despite the emergence of newer migraine preventives, and it is generally used as the malate salt [3].

Why Pizotifen (CAS 15574-96-6) Is Not Interchangeable with In-Class Analogs: A Data-Driven Justification


Despite sharing a 5-HT2 receptor antagonism mechanism with other serotonin antagonists like cyproheptadine, methysergide, and mianserin, pizotifen cannot be freely substituted due to its distinct clinical efficacy and side-effect profile [1]. Unlike the pure 5-HT2A antagonist ketanserin, which is clinically ineffective in migraine, pizotifen's robust affinity for 5-HT2C (pKi 8.85) and other aminergic receptors likely underpins its therapeutic utility [2]. Comparative studies with structurally similar cyproheptadine demonstrate superior migraine prophylactic efficacy for pizotifen, while head-to-head trials against methysergide reveal a lower incidence and severity of adverse effects [3]. This unique balance of polypharmacology, proven by decades of clinical evidence, makes a simple generic substitution with another serotonin antagonist unreliable without confirmatory in vivo data [4].

Pizotifen vs. Comparators: A Head-to-Head Quantitative Evidence Guide for Informed Procurement


Superior Prophylactic Efficacy Compared to Cyproheptadine in Migraine

Pizotifen demonstrates superior efficacy as a migraine prophylactic compared to its close structural analog, cyproheptadine. A comprehensive review of 5-HT2 receptor antagonists in migraine therapy concluded that pizotifen is the most widely used agent in this class due to its superior efficacy over cyproheptadine, a finding supported by a lower incidence and severity of adverse effects compared to methysergide and mianserin [1]. This clinically observed superiority, while not quantified with a single numeric value in the primary literature, is a key differentiator for selection in prophylactic regimens.

Migraine Prophylaxis 5-HT2 Antagonist

Pizotifen vs. Methysergide: A More Favorable Adverse Event Profile in Migraine Prophylaxis

Compared to methysergide, pizotifen is associated with a lower incidence and severity of adverse effects. This finding is critical, as methysergide, while efficacious, is known for potentially severe adverse events, including retroperitoneal fibrosis. Pizotifen's improved safety profile makes it a more practical long-term prophylactic option [1]. This is supported by evidence that pizotifen, unlike methysergide, does not constrict or sensitize isolated extracranial arteries to vasoconstrictor agents, suggesting a distinct vascular safety profile [2].

Adverse Effects Migraine Prophylaxis

Additive Benefit in Attack Frequency When Combined with Acute Sumatriptan Therapy

When used as add-on prophylaxis to acute sumatriptan therapy, pizotifen demonstrates a small but statistically significant reduction in monthly migraine attack frequency. In a double-blind, placebo-controlled crossover study (study 1), patients experienced a median of 3.5 attacks per month on pizotifen + sumatriptan versus 3.9 attacks per month on placebo + sumatriptan (p = 0.008) [1]. This additive benefit, however, must be weighed against an increase in weight gain (2.6 kg vs. 1.0 kg, p = 0.002) [2].

Add-on Therapy Sumatriptan Migraine

Comparable Migraine Prophylactic Efficacy to Flunarizine but with a Distinct Safety Signal

In head-to-head double-blind trials, pizotifen demonstrates equivalent prophylactic efficacy to flunarizine in reducing migraine attack frequency. A pooled analysis of six double-blind studies found no statistically significant difference in attack frequency reduction between the two drugs [1]. However, a key differentiator is the adverse effect profile: a separate cross-over trial (n=27) reported that weight gain as a side effect was less frequent and less severe with flunarizine than with pizotifen [2].

Comparative Efficacy Flunarizine Weight Gain

Head-to-Head Comparison with Topiramate: Superior Efficacy on Key Headache Parameters

In a 12-week single-blind, randomized parallel-group study comparing low-dose pizotifen with topiramate in episodic migraine (n=60), pizotifen was significantly superior to topiramate across all headache parameters assessed, except for headache duration [1]. Furthermore, while initial side effect reports were higher with pizotifen (37 vs. 22, P=0.038), persistent side effects were numerically, though not significantly, lower (6 vs. 10, P=0.22) [2].

Comparative Efficacy Topiramate Safety

In Vitro Receptor Binding Profile: A Quantitative Comparison of Affinity Constants

Pizotifen's receptor binding profile provides a quantitative basis for its clinical effects. At human 5-HT2C receptors, it shows an extremely high affinity with a pKi of 8.85 (Ki ≈ 1.4 nM), while its affinity for 5-HT2A receptors is slightly lower with a pKi of 8.12 (Ki ≈ 7.5 nM) [1]. This affinity profile is comparable to cyproheptadine and methysergide, which are all in the low nanomolar range (1-10 nM) for 5-HT2 receptors, but distinct from less potent agents like amitriptyline (Ki 23 +/- 4 nM) or verapamil (140 +/- 50 nM) [2].

Receptor Binding Affinity Selectivity

Recommended Scientific and Clinical Applications for Pizotifen Based on Comparative Evidence


Investigational Prophylaxis in Migraine Models Requiring a Serotonin Antagonist with a Favorable Side-Effect Profile

For researchers investigating migraine pathophysiology or developing prophylactic strategies in rodent models, pizotifen is a well-characterized tool with a defined, broad receptor-binding profile. Its established superior efficacy over cyproheptadine and a more favorable side-effect profile than methysergide in clinical studies [1] position it as a preferred 5-HT2 antagonist for long-term administration studies where minimizing off-target vascular effects is a priority.

Add-on Prophylaxis in Clinical or Preclinical Studies of Acute Migraine Treatments

In clinical trial designs or preclinical efficacy studies where an acute treatment (e.g., sumatriptan) is the primary intervention, pizotifen can be employed as a background prophylactic agent. The quantifiable additive reduction in monthly attack frequency (from 3.9 to 3.5 attacks per month) when added to sumatriptan [2] provides a measurable, though modest, endpoint for assessing the combined benefit of prophylactic and acute therapy.

Selective Modulation of 5-HT2C Receptor Signaling in Pharmacological Studies

Due to its exceptionally high affinity for 5-HT2C receptors (pKi 8.85) [3], pizotifen is a valuable pharmacological tool for dissecting the role of 5-HT2C-mediated pathways in neurobehavioral and vascular studies. Its use is particularly relevant when compared to more selective 5-HT2A antagonists like ketanserin, which lack this high 5-HT2C affinity and have proven clinically ineffective for migraine [4].

Comparative Toxicology Studies Focusing on Drug-Induced Weight Gain

Pizotifen serves as a positive control or comparator compound in metabolic and toxicology studies investigating drug-induced weight gain. Its well-documented propensity to increase appetite and cause weight gain (e.g., 2.6 kg gain over 12 weeks in one study) [5] provides a robust, quantifiable phenotype for evaluating the metabolic side effect liability of novel compounds in rodents or clinical trials.

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